molecular formula C10H14O B1449391 2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde CAS No. 1824583-65-4

2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde

Cat. No. B1449391
M. Wt: 150.22 g/mol
InChI Key: OUAMUELODXIZLI-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde” is a chemical compound with the CAS number 1824583-65-4 . It has a molecular weight of 150.22 and a molecular formula of C10H14O .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14O/c1-7(2)5-8-9(6-11)10(8,3)4/h6,9H,1-4H3 . This code provides a specific description of the compound’s molecular structure .

Scientific Research Applications

  • Ring Expansion to Dihydromethyloxepins : Yamaguchi et al. (1997) studied the ring expansion of 2-isopropenylcyclopropane-1-carbonyl compounds to 2,5-dihydro-3-methyloxepin derivatives, a process involving stereochemistry and various oxidation and reduction steps (Yamaguchi et al., 1997).

  • Gas Phase Kinetics and Mechanism : Gholami and Izadyar (2004) investigated the retro-cheletropic ene reactions of 2,2-dimethyl but-3-enal, a related compound, using computational methods to understand structural and kinetic aspects (Gholami & Izadyar, 2004).

  • Thermal Rearrangement of Substituted Difluoro(methylene)cyclopropane : Hang et al. (2011) explored the thermal conversion of substituted difluoro(methylene)cyclopropanes to more stable products, combining experimental and computational approaches (Hang et al., 2011).

  • Chemoenzymatic Synthesis of Diamines : Feng et al. (2006) conducted a chemoenzymatic synthesis of enantiopure geminally dimethylated cyclopropane-based C2- and pseudo-C2-symmetric diamines, which involved biotransformation, rearrangement, oxidation, and reduction reactions (Feng et al., 2006).

  • Synthesis of Trans-Chrysanthemic Acid : Mills, Murray, and Raphael (1973) described a base-catalysed method to synthesize trans-chrysanthemic acid from 3-chloro-3-methylbut-1-yne and 3-methylbut-2-en-1-ol, representing a versatile route to many analogues (Mills et al., 1973).

  • Synthesis of Analogues of Mutagenic Sesquiterpenes : Gustafsson and Sterner (1995) used stereoselective cyclopropanation in the synthesis of analogues of mutagenic sesquiterpenes, highlighting the importance of the cyclopropane ring for mutagenic activity (Gustafsson & Sterner, 1995).

Safety And Hazards

The compound is labeled with the GHS02 and GHS07 pictograms, indicating that it may be flammable and may cause skin irritation or serious eye irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

Given the lack of readily available information on this compound, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety and hazard information would be beneficial .

properties

InChI

InChI=1S/C10H14O/c1-7(2)5-8-9(6-11)10(8,3)4/h6,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAMUELODXIZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C=C1C(C1(C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde
Reactant of Route 2
2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde
Reactant of Route 3
2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde
Reactant of Route 4
2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde
Reactant of Route 5
2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde
Reactant of Route 6
2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde

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